
Tris(cyclopentadienyl)thulium(III), 99.9% trace metals basis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(cyclopentadienyl)thulium(III) is an organometallic compound with the molecular formula (C₅H₅)₃Tm. It consists of a thulium ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including chemistry, materials science, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)thulium(III) can be synthesized through the reaction of thulium(III) chloride with cyclopentadienyl anions. One common method involves the reaction of tris(cyclopentadienyl)aluminum(III) with thulium(III) chloride in a suitable solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of tris(cyclopentadienyl)thulium(III) typically involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(cyclopentadienyl)thulium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thulium(IV) complexes, while reduction can produce thulium(II) species .
Aplicaciones Científicas De Investigación
Tris(cyclopentadienyl)thulium(III) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tris(cyclopentadienyl)thulium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cyclopentadienyl ligands provide stability to the thulium ion, allowing it to participate in catalytic cycles and other reactions. The compound’s reactivity is influenced by the electron-donating properties of the cyclopentadienyl rings, which modulate the redox potential of the thulium center .
Comparación Con Compuestos Similares
- Tris(cyclopentadienyl)lanthanum(III)
- Tris(cyclopentadienyl)yttrium(III)
- Tris(tetramethylcyclopentadienyl)gadolinium(III)
- Tris(butylcyclopentadienyl)yttrium(III)
Comparison: Tris(cyclopentadienyl)thulium(III) is unique due to the specific electronic configuration and size of the thulium ion, which imparts distinct reactivity and stability compared to its lanthanide and actinide counterparts. The choice of cyclopentadienyl ligands and the central metal ion significantly influence the compound’s properties and applications .
Propiedades
Fórmula molecular |
C15H15Tm |
|---|---|
Peso molecular |
364.21 g/mol |
InChI |
InChI=1S/3C5H5.Tm/c3*1-2-4-5-3-1;/h3*1-5H; |
Clave InChI |
RALPDFZGVPHOPN-UHFFFAOYSA-N |
SMILES canónico |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


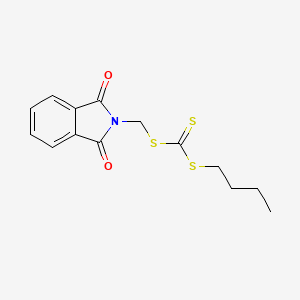
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
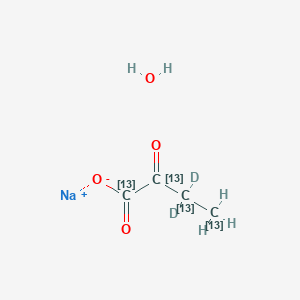
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
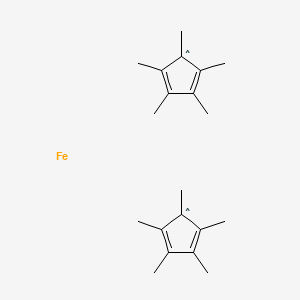
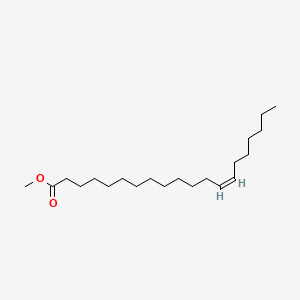
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
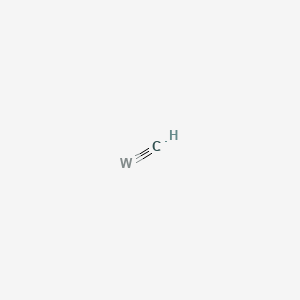
![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)
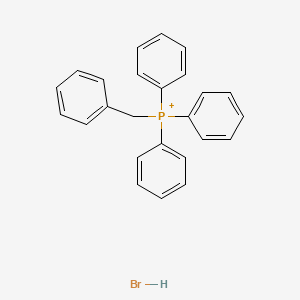
![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)

![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)
